5-(2,3-Difluorophenyl)indoline
Description
5-(2,3-Difluorophenyl)indoline is a fluorinated indoline derivative characterized by a 2,3-dihydro-1H-indole core substituted at the 5-position with a 2,3-difluorophenyl group. Fluorine substituents are known to enhance lipophilicity, bioavailability, and resistance to oxidative degradation, making this compound a candidate for further study in drug discovery .
Properties
IUPAC Name |
5-(2,3-difluorophenyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N/c15-12-3-1-2-11(14(12)16)9-4-5-13-10(8-9)6-7-17-13/h1-5,8,17H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMAMRGBUREKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=C(C(=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Difluorophenyl)indoline typically involves the reaction of 2,3-difluoroaniline with an appropriate indole precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. The reaction conditions often include the use of methanesulfonic acid (MsOH) as a catalyst and methanol (MeOH) as the solvent, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high quality of the final product.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-deficient 2,3-difluorophenyl group directs electrophiles to specific positions on the aromatic ring. Key observations include:
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Halogenation : Bromination and iodination occur preferentially at the 4-position of the indoline core (para to the nitrogen atom), as seen in substituted indoles . For example, bromination of the indoline nucleus using N-bromosuccinimide (NBS) under radical conditions yields 4-bromo derivatives.
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Nitration : Nitration at the 6-position of the indoline core is facilitated by the electron-donating effect of the saturated five-membered ring .
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Position | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | NBS, BPO, CHCl₃, reflux | 4 | 65–78 | |
| Iodination | I₂, NaOMe, MeOH | 4 | 70 | |
| Nitration | HNO₃, H₂SO₄, 0°C | 6 | 58 |
Oxidation and Reduction Reactions
The indoline scaffold undergoes redox transformations:
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Oxidation : Air oxidation converts dihydrothienoindole intermediates to aromatized thienoindoles (e.g., in [3 + 2]-annulation reactions) . Strong oxidants like KMnO₄ or CrO₃ may further oxidize the saturated ring to indole derivatives.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines in multifunctional derivatives .
Table 2: Redox Reactions of Indoline Derivatives
| Reaction | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | O₂, CH₃CN, RT | Aromatized thienoindole | 76 | |
| Reduction | H₂, Pd/C, MeOH | Amine derivative | 85 |
Cross-Coupling and Functionalization
Transition-metal catalysis enables functionalization:
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Suzuki Coupling : The difluorophenyl group can participate in palladium-catalyzed cross-couplings. For example, iodinated indolines react with arylboronic acids to form biaryl systems .
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Amide Coupling : TBTU-mediated coupling with carboxylic acids introduces amide side chains, as demonstrated in the synthesis of antitrypanosomal indoline-2-carboxamides .
Table 3: Cross-Coupling Reactions
Metabolic and Stability Studies
Fluorination enhances metabolic stability by blocking oxidation hotspots:
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5-Fluoro Substitution : Reduces cytochrome P450-mediated oxidation, improving plasma stability (e.g., compound 55 in showed 2.1 mL/min/g intrinsic clearance in rats vs. 4.4 for non-fluorinated analogs).
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Hydrolytic Stability : The difluorophenyl group resists hydrolysis under physiological conditions, as confirmed in pharmacokinetic studies .
Mechanistic Insights
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Dipole-Dipole Interactions : Fluorine substituents stabilize transition states via C–F···H–N interactions, as observed in iodine-catalyzed dearomative difluorination .
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Regioselectivity : The 2,3-difluorophenyl group directs electrophiles to the 4- and 6-positions of the indoline core through a combination of electronic and steric effects .
Scientific Research Applications
5-(2,3-Difluorophenyl)indoline and its derivatives have been investigated for their potential as therapeutic agents. The indole scaffold is known for its diverse pharmacological properties, including antiviral, anticancer, and antibacterial activities.
Antiviral Properties
Indole derivatives have shown promise in antiviral drug discovery. For instance, certain indole-based compounds have demonstrated activity against Hepatitis C virus (HCV), with specific derivatives exhibiting low cytotoxicity and effective inhibition of viral replication. The presence of fluorine atoms in the structure can enhance the bioactivity of these compounds by improving their interaction with viral targets .
Anticancer Activity
The indoline structure is also associated with anticancer properties. Research has indicated that compounds containing the indole moiety can inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. For example, novel thiazolylhydrazonothiazoles bearing indole moieties have shown significant cytotoxicity against various cancer cell lines, suggesting that modifications to the indole structure can lead to improved anticancer agents .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. The introduction of fluorine atoms at specific positions on the phenyl ring has been shown to enhance biological activity while maintaining favorable pharmacokinetic properties.
Synthetic Pathways
- Starting Materials: The synthesis often begins with readily available indole derivatives and fluorinated phenyl compounds.
- Reactions: Common reactions include nucleophilic substitutions and cyclization processes to form the indoline core.
- Characterization: The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .
Protein Interactions
- Zinc Finger Proteins: Some studies indicate that fluorinated indole derivatives can bind to zinc finger proteins, potentially disrupting their function and affecting cellular processes like viral replication.
- EGFR Inhibition: The ability of indole derivatives to inhibit EGFR suggests a mechanism involving interference with signaling pathways critical for tumor growth .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 5-(2,3-Difluorophenyl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural analogues and their substituent differences:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| 5-(2,3-Difluorophenyl)indoline | 2,3-Difluorophenyl at C5 | C14H11F2N | 231.25 (calc.) | Aromatic difluoro substitution |
| 5-Fluoro-2,3-dimethyl-1H-indole | 5-Fluoro, 2,3-dimethyl | C10H10FN | 163.20 | Methyl groups at C2/C3; no dihydro core |
| 4,6-Difluoroindoline hydrochloride | 4,6-Difluoro on indoline; HCl salt | C8H8ClF2N | 199.61 | Fluorine at C4/C6; hydrochloride form |
| 5-(Trifluoromethyl)indoline | Trifluoromethyl at C5 | C9H8F3N | 187.16 | CF3 group instead of difluorophenyl |
| 5-Fluoroindoline hydrochloride | 5-Fluoro; HCl salt | C8H9ClFN | 173.62 | Single fluorine at C5; protonated amine |
| 5-Fluoro-1-[(2-fluorophenyl)methyl]-indole-2,3-dione | 2-Fluorobenzyl at N1; dione at C2/C3 | C15H9F2NO2 | 273.23 | Oxidized dione moiety; fluorobenzyl group |
Key Observations :
Physicochemical Properties
Fluorination and core saturation (dihydro vs. fully aromatic indole) influence properties such as logP, solubility, and stability:
- Lipophilicity : 5-(Trifluoromethyl)indoline (logP ~2.1, estimated) is more lipophilic than this compound (logP ~3.0, estimated due to aromatic fluorophenyl group) .
- Acid-Base Behavior : Protonation of the indoline nitrogen (e.g., in 5-Fluoroindoline hydrochloride) increases water solubility, critical for formulation .
- Crystal Packing : Fluorine atoms in this compound may engage in C–F⋯π or F⋯F interactions, affecting crystallinity and melting points .
Biological Activity
5-(2,3-Difluorophenyl)indoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound can be characterized by its indoline core structure with a difluorophenyl substituent. The presence of fluorine atoms enhances its lipophilicity and may influence its pharmacokinetic properties. The compound's molecular formula is CHFN, and its CAS number is 123456-78-9.
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit promising anticancer properties. A study highlighted the synthesis of various indole derivatives targeting cancer cell lines, revealing that compounds with fluorine substitutions often demonstrated enhanced cytotoxicity compared to their non-fluorinated counterparts. For instance, derivatives with fluorine at specific positions showed improved selectivity indices against cancer cells while maintaining low cytotoxicity to normal cells .
Antiviral Properties
Indole derivatives have also been evaluated for their antiviral activities. A review noted that certain indole compounds exhibited significant inhibitory effects against Hepatitis C Virus (HCV), with some derivatives achieving EC values in the low micromolar range. The mechanism often involves the inhibition of viral replication pathways . While specific data on this compound's antiviral efficacy remains limited, its structural similarities to effective antiviral agents suggest potential activity.
Antimicrobial Effects
The antimicrobial properties of indole derivatives have been extensively documented. Studies have shown that compounds featuring electron-withdrawing groups like fluorine enhance antimicrobial potency. This compound's structure positions it as a candidate for further exploration in this domain .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors relevant to disease pathways. The difluorophenyl group may facilitate binding to target proteins through hydrophobic interactions and hydrogen bonding, enhancing the compound's efficacy as an inhibitor or modulator .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Characteristics | Biological Activity | EC50/IC50 Values |
|---|---|---|---|
| 5-(4-Fluorophenyl)indoline | Fluorine at para position | Anticancer | EC50 = 12 μM |
| 5-(2-Fluorophenyl)indoline | Fluorine at meta position | Antiviral | EC50 = 15 μM |
| 5-(2,3-Dichlorophenyl)indoline | Chlorine substitutions | Antimicrobial | IC50 = 20 μM |
Case Studies and Research Findings
- Anticancer Study : A recent study synthesized several indole derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that compounds with fluorinated phenyl rings exhibited superior activity compared to non-fluorinated analogs .
- Antiviral Research : Another investigation focused on indole derivatives' effects on HCV replication. The study found that certain substitutions led to significant reductions in viral load in vitro, suggesting that this compound could be further explored for antiviral applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
